molecular formula C28H28FN3O3S B2547429 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE CAS No. 899760-23-7

3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE

Cat. No.: B2547429
CAS No.: 899760-23-7
M. Wt: 505.61
InChI Key: RIHXWQKVKKVEPW-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine and sulfonyl groups. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinolines .

Scientific Research Applications

3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3S/c1-19-4-10-24(16-20(19)2)36(33,34)27-18-30-26-11-5-21(29)17-25(26)28(27)32-14-12-31(13-15-32)22-6-8-23(35-3)9-7-22/h4-11,16-18H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHXWQKVKKVEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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